Stereochemical Definition: Ring Junction Configuration vs. Undefined Analog (CAS 186201-60-5)
The target compound (CAS 1228029-72-8) bears 2 of 3 possible stereocenters fully defined at the (3aR,6aS) ring junction, with the C4 amine stereochemistry unspecified (racemic). In contrast, the widely listed analog CAS 186201-60-5 (2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine) carries 0 of 3 defined stereocenters . This means CAS 186201-60-5 may contain uncontrolled mixtures of cis and trans ring junction diastereomers. For applications requiring defined ring geometry—such as the N-acylated calcium channel blockers in US 8,129,417 where the (3aS,4R,6aR) or (3aR,4S,6aS) configuration is explicitly required [1]—use of the undefined analog introduces diastereomeric impurity that can confound both synthesis and biological assay interpretation.
| Evidence Dimension | Number of defined stereocenters (out of 3 total: C3a, C6a, C4) |
|---|---|
| Target Compound Data | 2 of 3 defined [(3aR,6aS) ring junction] |
| Comparator Or Baseline | CAS 186201-60-5: 0 of 3 defined |
| Quantified Difference | 2 additional defined stereocenters; eliminates cis/trans ring junction ambiguity |
| Conditions | Structural comparison based on ChemSpider records (CSID 62875573 vs. CSID 21107906) |
Why This Matters
Defined ring junction stereochemistry ensures reproducible diastereoselectivity in downstream reactions; undefined material risks batch-to-batch variability that undermines SAR reproducibility in lead optimization programs.
- [1] Rozema MJ et al. Substituted octahydrocyclopenta[C]pyrrol-4-amines as calcium channel blockers. US Patent 8,129,417 B2. Issued March 6, 2012. View Source
